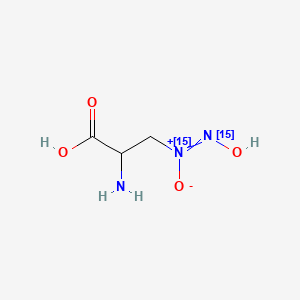
D,L-Alanosine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Alanosine-15N2 is an important synthesized molecule that has been studied extensively for its potential in scientific research applications. It is a nitrogen-containing molecule that contains two nitrogen atoms in a cyclic structure. The molecule has been studied for its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
D,L-Alanosine-15N2 has been studied for its potential use in scientific research applications. It has been studied for its ability to interact with other molecules, such as proteins, DNA, and RNA. It has also been studied for its potential use in drug delivery, as it has been shown to be able to bind to certain receptors in the body and act as a carrier for drugs. Additionally, it has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.
Mecanismo De Acción
D,L-Alanosine-15N2 is believed to act as an allosteric modulator of various proteins. This means that it can bind to certain proteins and change their structure, which in turn can affect their function. For example, it has been shown to bind to certain enzymes and alter their activity. Additionally, it has been shown to bind to certain receptors in the body and act as a carrier for drugs.
Biochemical and Physiological Effects
D,L-Alanosine-15N2 has been studied for its biochemical and physiological effects. It has been shown to have anti-tumor properties, as well as anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to modulate the activity of certain enzymes, which can affect the metabolism of certain molecules. Furthermore, it has been shown to bind to certain receptors in the body and act as a carrier for drugs, which can affect the absorption and distribution of drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D,L-Alanosine-15N2 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it can be used to study the interaction of proteins with other molecules, as well as the biochemical and physiological effects of certain drugs. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time, making it unsuitable for long-term experiments. Additionally, it can be difficult to control the concentration of the molecule in experiments, as it is easily degraded by heat or light.
Direcciones Futuras
There are numerous potential future directions for the study of D,L-Alanosine-15N2. One potential direction is to further investigate its potential use in drug delivery. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be done to explore its potential use in cancer research, as well as its potential use in other medical applications. Finally, further research could be done to explore its potential use in other laboratory experiments, such as those involving the study of protein-protein interactions.
Métodos De Síntesis
D,L-Alanosine-15N2 is synthesized using a method known as “asymmetric synthesis”. This method involves the use of chiral reagents, which are molecules that can be used to produce a desired product with a specific chirality. In the case of D,L-Alanosine-15N2, the desired product is a molecule with two nitrogen atoms in a cyclic structure. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), and the reaction is catalyzed by an enzyme, such as a lipase. The reaction is typically carried out at a temperature of 40°C.
Propiedades
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-MPOCSFTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15N+](=[15N]O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



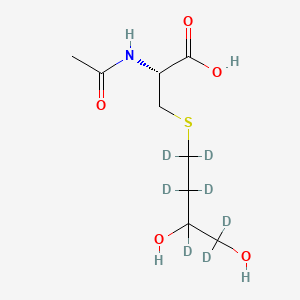
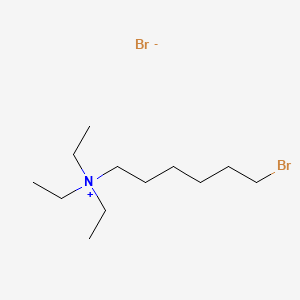
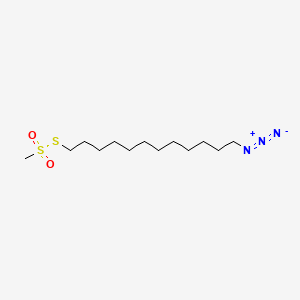
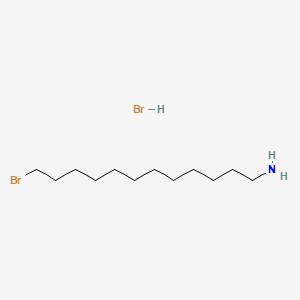


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)



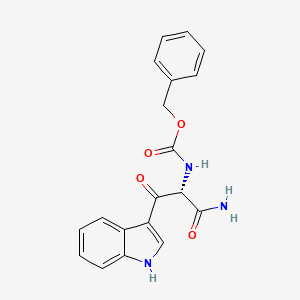
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)